Cas no 1873171-84-6 (3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol)
![3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol structure](https://ja.kuujia.com/images/noimg.png)
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol 化学的及び物理的性質
名前と識別子
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- 3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol
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3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366282-5.0g |
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol |
1873171-84-6 | 95.0% | 5.0g |
$3645.0 | 2025-03-18 | |
Enamine | EN300-366282-2.5g |
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol |
1873171-84-6 | 95.0% | 2.5g |
$2464.0 | 2025-03-18 | |
1PlusChem | 1P01BU2L-100mg |
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol |
1873171-84-6 | 95% | 100mg |
$602.00 | 2024-06-17 | |
1PlusChem | 1P01BU2L-2.5g |
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol |
1873171-84-6 | 95% | 2.5g |
$3108.00 | 2024-06-17 | |
1PlusChem | 1P01BU2L-250mg |
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol |
1873171-84-6 | 95% | 250mg |
$832.00 | 2024-06-17 | |
Aaron | AR01BUAX-50mg |
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol |
1873171-84-6 | 95% | 50mg |
$428.00 | 2025-02-09 | |
Aaron | AR01BUAX-5g |
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol |
1873171-84-6 | 95% | 5g |
$5037.00 | 2023-12-14 | |
1PlusChem | 1P01BU2L-500mg |
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol |
1873171-84-6 | 95% | 500mg |
$1274.00 | 2024-06-17 | |
A2B Chem LLC | AW31005-2.5g |
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol |
1873171-84-6 | 95% | 2.5g |
$2629.00 | 2024-04-20 | |
1PlusChem | 1P01BU2L-5g |
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol |
1873171-84-6 | 95% | 5g |
$4568.00 | 2024-06-17 |
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-olに関する追加情報
3-[5-(Trifluoromethoxy)Pyridin-2-yl]Prop-2-yn-1-ol: A Comprehensive Overview
The compound 3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol, identified by the CAS number 1873171-84-6, is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a trifluoromethoxy group and an alkyne alcohol moiety. The trifluoromethoxy group is a strong electron-withdrawing substituent, which significantly influences the electronic properties of the molecule, making it highly reactive in certain chemical transformations.
Recent studies have highlighted the potential of 3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol in drug discovery. Its ability to act as a versatile building block in organic synthesis has been extensively explored. Researchers have demonstrated that this compound can be used to construct complex molecular frameworks through various coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. These reactions are pivotal in the development of bioactive molecules, particularly in the design of kinase inhibitors and other therapeutic agents.
In the field of agrochemicals, this compound has shown promise as a precursor for herbicides and fungicides. The trifluoromethoxy group enhances the stability and bioavailability of the molecule, making it an ideal candidate for agricultural applications. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes for this compound, reducing its environmental footprint while maintaining its high quality.
The synthesis of 3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1ol typically involves a multi-step process that includes nucleophilic substitution, oxidation, and coupling reactions. The use of palladium catalysts has been particularly effective in achieving high yields and selectivity in these reactions. Moreover, the compound's solubility properties make it suitable for use in polar aprotic solvents, which are commonly employed in organic synthesis.
From a structural standpoint, the molecule's pyridine ring provides aromatic stability, while the alkyne alcohol moiety introduces flexibility and reactivity. This combination allows for a wide range of functionalization possibilities. For instance, the alkyne group can be readily converted into various functional groups, such as ethers or esters, through simple chemical transformations. This versatility has made the compound a valuable tool in medicinal chemistry and combinatorial library synthesis.
In conclusion, 3-[5-(trifluoromethoxy)pyridin--yl]prop--yn--ol is a versatile and highly functionalized molecule with broad applications across multiple disciplines. Its unique structure and reactivity make it an invaluable asset in modern organic synthesis. As research continues to uncover new potential uses for this compound, it is expected to play an increasingly important role in both academic and industrial settings.
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